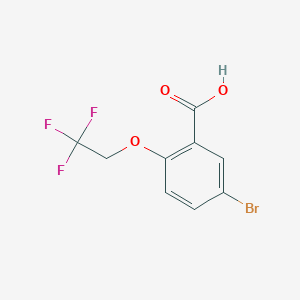

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Description

Contextualization within Halogenated and Fluorinated Aromatic Compounds

Halogenated and fluorinated aromatic compounds are of immense interest in medicinal chemistry and materials science. acs.orgnih.gov The inclusion of halogens like bromine and fluorine-containing groups can profoundly alter a molecule's characteristics. nih.gov Halogens are often incorporated to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes. nih.gov Furthermore, the bromine atom in 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid can serve as a synthetic handle for further chemical modifications and can participate in halogen bonding, an attractive interaction that can influence molecular recognition and binding affinity. acs.org

Fluorinated groups, such as the trifluoroethoxy moiety, are particularly valued. The high electronegativity of fluorine can impact the electronic properties of the aromatic ring and adjacent functional groups. nih.gov Compounds containing fluorine often exhibit increased metabolic stability because the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.com An estimated one-fifth of all pharmaceuticals contain fluorine, highlighting the importance of this element in drug design. wikipedia.org

Significance of Trifluoroethoxy Moieties in Contemporary Organic Synthesis

The trifluoromethyl (-CF₃) group, which is part of the trifluoroethoxy moiety, is known to be a bioisostere for other chemical groups, meaning it can replace them without significantly altering the molecule's shape while providing beneficial property changes. mdpi.com The strong electron-withdrawing nature of the trifluoroethoxy group can also influence reaction pathways. For instance, trifluoroethyl (TFE) ethers have been strategically used as protecting groups in complex total synthesis projects due to their robustness and unique electronic effects that can guide other chemical reactions. nih.gov The synthesis of molecules containing this group is an active area of research, with new methods being developed to incorporate it into various molecular skeletons. rsc.org

Structural Elucidation Challenges and Advanced Methodologies for Novel Carboxylic Acid Structures

Determining the precise structure of a novel compound like this compound relies on a suite of advanced spectroscopic techniques. youtube.comyoutube.com While the connectivity of atoms may be inferred from the synthetic route, definitive proof requires rigorous analysis.

Key methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the different hydrogen environments in the molecule. For a carboxylic acid, a characteristic broad singlet peak for the acidic proton is expected to appear far downfield, typically in the 10-13 ppm range. fiveable.me ¹³C NMR would confirm the presence of the carboxylic acid group with a signal around 170-185 ppm. fiveable.me

Infrared (IR) Spectroscopy : This technique is crucial for identifying functional groups. Carboxylic acids exhibit a very broad absorption band for the O-H stretch, typically between 2500 and 3300 cm⁻¹, and a sharp C=O stretch absorption around 1700-1725 cm⁻¹.

Mass Spectrometry (MS) : MS provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. fiveable.me High-resolution mass spectrometry can confirm the molecular formula by providing a highly accurate mass measurement.

For complex structures, these techniques are often used in combination to piece together the molecular puzzle. The challenge lies in correctly assigning all signals and ruling out alternative isomeric structures.

Overview of Research Trajectories for Complex Benzoic Acid Analogues

Benzoic acid and its derivatives are versatile building blocks in a wide range of scientific research. preprints.org Current research trajectories for complex analogues focus on several key areas:

Medicinal Chemistry : Many research efforts are directed at synthesizing novel benzoic acid derivatives as potential therapeutic agents. Studies have shown that certain analogues exhibit significant biological activities, including anticancer and retinoid-like effects. preprints.orgnih.gov The specific substitutions on the benzoic acid ring are critical for tuning the compound's interaction with biological targets like proteins and enzymes. nih.gov

Materials Science : Benzoic acid derivatives are being investigated for applications in advanced materials. For example, some perfluoroalkylated benzoic acid derivatives have been designed as supramolecular gelators, which can form gels in organic solvents and have potential uses in environmental remediation, such as treating oil spills. researcher.life

Process Chemistry : A significant area of research involves developing efficient, scalable, and cost-effective synthesis routes for key benzoic acid intermediates. researchgate.net Compounds like this compound are often valuable intermediates in the multi-step synthesis of more complex molecules, such as active pharmaceutical ingredients. google.comgoogleapis.com Research in this area aims to improve reaction yields, reduce waste, and ensure high purity of the final products. researchgate.netgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCGQOBRDPREGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 2,2,2 Trifluoroethoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available or easily synthesized precursor structures. wikipedia.orgbluffton.edu For 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, the primary strategic disconnections are focused on the key functional groups attached to the benzene (B151609) ring.

The main disconnections for the target molecule are:

C-O Ether Bond: Disconnecting the bond between the aromatic ring and the trifluoroethoxy group suggests a nucleophilic aromatic substitution or a Williamson-type ether synthesis. This leads to a phenoxide or a halogenated precursor and a trifluoroethanol derivative.

C-C Carboxyl Bond: Disconnection of the carboxylic acid group from the aromatic ring points towards carboxylation strategies. This could involve the oxidation of a precursor with a one-carbon side chain (like a methyl group) or the direct introduction of CO2 onto the ring via an organometallic intermediate or other C-H activation methods. google.comnih.gov

C-Br Bond: Disconnection of the bromine atom suggests an electrophilic aromatic substitution (bromination) reaction on a suitable aromatic precursor.

Based on these disconnections, a logical forward synthesis often starts with a precursor that already contains the bromine atom and the carboxyl group (or a precursor to it), followed by the introduction of the trifluoroethoxy moiety. This approach mitigates potential issues with functional group compatibility and regioselectivity that could arise from introducing the bromine or carboxyl group at a later stage.

Precursor Synthesis and Functional Group Transformations

The construction of this compound relies on the sequential and controlled modification of a substituted benzene core. This involves the synthesis of specific precursors and the application of key functional group transformations.

Elaboration of Brominated Aromatic Precursors

The synthesis typically begins with an aromatic compound that can be selectively brominated. A common strategy involves the bromination of a substituted benzoic acid or a related precursor. For instance, the synthesis of 5-bromo-2-methylbenzoic acid is achieved by treating 2-methylbenzoic acid with bromine in concentrated sulfuric acid. chemicalbook.com A similar electrophilic aromatic substitution approach can be envisioned for other appropriately substituted precursors. youtube.com

A key and readily available precursor for the synthesis of the target compound is 5-bromo-2-chlorobenzoic acid. Its synthesis can be achieved by the bromination of 2-chlorobenzotrichloride, followed by hydrolysis of the trichloromethyl group to a carboxylic acid. google.com This precursor provides the necessary bromine and carboxyl functionalities, with the chlorine atom serving as a leaving group for the subsequent introduction of the trifluoroethoxy group.

| Precursor | Starting Material | Key Transformation |

| 5-bromo-2-methylbenzoic acid | 2-methylbenzoic acid | Electrophilic Bromination |

| 5-bromo-2-chlorobenzoic acid | 2-chlorobenzotrichloride | Electrophilic Bromination & Hydrolysis |

Introduction of the Trifluoroethoxy Moiety: Ethersynthesis Approaches

The introduction of the 2,2,2-trifluoroethoxy group is a critical step in the synthesis. This is typically accomplished via nucleophilic substitution to form an ether linkage.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an organohalide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, this would typically involve the reaction of a 5-bromo-2-hydroxybenzoic acid derivative (as the phenoxide) with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate). The reaction is driven by the nucleophilic attack of the phenoxide on the electrophilic carbon of the trifluoroethyl group. youtube.comkhanacademy.org While a classic method, the efficiency can be influenced by the reactivity of the fluorinated substrate and potential competing side reactions. masterorganicchemistry.comchem-station.com

Copper-catalyzed cross-coupling reactions have emerged as powerful methods for forming C-O bonds, particularly with less reactive aryl halides. nih.gov For the synthesis of this compound, a highly effective method involves the copper-catalyzed reaction of a precursor like 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol (B45653). googleapis.com

This reaction is typically carried out in the presence of a strong base, such as sodium hydride, and a copper(I) salt, like copper iodide or copper bromide, in a dipolar aprotic solvent like N,N-dimethylformamide (DMF). googleapis.com The base deprotonates the 2,2,2-trifluoroethanol to form the nucleophilic trifluoroethoxide, while the copper catalyst facilitates the displacement of the chlorine atom on the aromatic ring. This methodology is also employed in the synthesis of related compounds, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, from halogenated precursors. google.comchemicalbook.com The use of directing groups on the aryl halide can significantly enhance the reactivity in copper-mediated fluoroalkylation reactions. nih.govnih.gov

| Method | Key Reagents | Mechanism |

| Williamson Ether Synthesis | Phenoxide, Trifluoroethylating Agent | SN2 Nucleophilic Substitution |

| Copper-Catalyzed Trifluoroethoxylation | 5-bromo-2-chlorobenzoic acid, 2,2,2-trifluoroethanol, Strong Base, Cu(I) salt | Copper-Catalyzed Nucleophilic Aromatic Substitution |

Carboxylation Strategies for Aromatic Systems

While the most direct synthetic routes start with a precursor that already contains the carboxyl group, alternative strategies involving the introduction of this functionality are theoretically possible. google.comgoogleapis.com

One approach is the oxidation of a one-carbon side chain. For example, a precursor like 1-bromo-4-methyl-2-(2,2,2-trifluoroethoxy)benzene could be synthesized and then the methyl group could be oxidized to a carboxylic acid. This strategy is used in the synthesis of related compounds where a toluene (B28343) derivative is oxidized to a benzoic acid. google.com

Another potential method is the direct carboxylation of a C-H bond on the aromatic ring using carbon dioxide (CO2). nih.gov This can be achieved through various means, including base-mediated processes (like the Kolbe-Schmitt reaction for phenols), or transition-metal-catalyzed reactions. nih.gov However, controlling the regioselectivity of such a reaction in the presence of the existing bromo and trifluoroethoxy substituents would be a significant challenge. Therefore, synthetic strategies that carry the carboxyl group through from an early stage are generally preferred for their reliability and control.

Directed ortho-Metalation and Carbon Dioxide Quenching

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG) already present on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. This generates a stabilized aryllithium intermediate, which can then react with various electrophiles. wikipedia.org

In the synthesis of this compound, the trifluoroethoxy group (–OCH₂CF₃) can serve as the directing group. The synthesis would commence with the precursor molecule, 1-bromo-4-(2,2,2-trifluoroethoxy)benzene.

The key steps are as follows:

Complexation and Deprotonation: The heteroatom (oxygen) of the trifluoroethoxy group acts as a Lewis base, coordinating with the Lewis acidic lithium of an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with the C-H bond at the ortho position, facilitating its deprotonation and forming the corresponding aryllithium intermediate. baranlab.org This step is typically performed at very low temperatures (e.g., -78 °C) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions. uwindsor.ca

Electrophilic Quench with Carbon Dioxide: The generated aryllithium species is then treated with an electrophile. For the synthesis of a carboxylic acid, solid carbon dioxide (dry ice) is an effective and common C1 source. youtube.com The nucleophilic aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

Acidic Workup: The final step involves an acidic workup (e.g., with dilute HCl) to protonate the carboxylate salt, yielding the target molecule, this compound.

This method offers excellent regioselectivity, as the functionalization is directed specifically to the position ortho to the trifluoroethoxy group. organic-chemistry.org

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation is a versatile and widely used method for converting aryl halides into carboxylic acid derivatives, including esters, amides, and the acids themselves. nih.gov The reaction involves the coupling of an aryl halide with carbon monoxide (CO) and a suitable nucleophile in the presence of a palladium catalyst. acs.org

A plausible route to synthesize this compound via this method would start from a di-halogenated precursor, such as 2,5-dibromo-1-(2,2,2-trifluoroethoxy)benzene. The reaction would proceed via a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-bromine bond (Ar-Br), forming a Pd(II)-aryl complex. The relative reactivity of the two bromine atoms would influence which position reacts preferentially.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond, forming an acyl-palladium intermediate. acs.org

Nucleophilic Attack and Reductive Elimination: A nucleophile, such as water or a hydroxide (B78521) ion, attacks the acyl-palladium complex. This is followed by reductive elimination, which forms the carboxylic acid product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

This transformation requires careful control of reaction conditions, including the choice of catalyst, ligands, base, solvent, temperature, and CO pressure. acs.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product while ensuring efficiency and scalability.

Solvent Effects and Reaction Kinetics

The choice of solvent significantly influences reaction rates and outcomes in both synthetic approaches.

For Directed ortho-Metalation: Polar aprotic solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are essential. uwindsor.ca These solvents are crucial for solvating the organolithium aggregates, breaking them down into more reactive monomeric or dimeric species, which accelerates the deprotonation step. baranlab.orguwindsor.ca The kinetics are highly dependent on the solvent's ability to coordinate with the lithium cation. However, these ethereal solvents can be cleaved by strong bases at higher temperatures, necessitating cryogenic conditions. uwindsor.ca

For Palladium-Catalyzed Carbonylation: The solvent must be inert to the reaction conditions and capable of dissolving the substrate, catalyst, and reagents. Solvents such as toluene, N,N-dimethylformamide (DMF), and 1,4-dioxane (B91453) are commonly used. researchgate.netacs.org The solvent can affect catalyst stability and activity; for example, coordinating solvents can sometimes stabilize catalytic intermediates. The low solubility of carbon monoxide in many organic solvents can be a rate-limiting factor, which is often addressed by increasing the CO pressure. acs.org

| Synthetic Method | Typical Solvents | Primary Function | Key Considerations |

|---|---|---|---|

| Directed ortho-Metalation | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Solvate and deaggregate organolithium reagents | Requires anhydrous conditions; potential for ether cleavage at higher temperatures |

| Palladium-Catalyzed Carbonylation | Toluene, DMF, Dioxane | Dissolve reactants and stabilize catalyst | Must be inert to reagents; influences CO solubility and catalyst stability |

Catalyst Selection and Ligand Design

This aspect is central to the success of palladium-catalyzed carbonylation reactions.

Catalyst Precursor: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species. nih.govmdpi.com

Ligand Design: Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its reactivity. acs.org Phosphine (B1218219) ligands are widely employed. Bidentate phosphine ligands with a large natural bite angle, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are particularly effective. researchgate.net They can promote the reductive elimination step and enhance catalyst stability, often enabling reactions to proceed under milder conditions, such as at atmospheric CO pressure. nih.gov The development of more stable and active catalyst systems is a key area of research to reduce the required catalyst loadings. acs.org

Temperature and Pressure Gradient Studies

Temperature and pressure are critical variables that must be carefully controlled and optimized.

Temperature: In directed ortho-metalation, reactions are typically conducted at low temperatures (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions. For palladium-catalyzed carbonylations, temperature significantly affects the reaction rate. solubilityofthings.com Higher temperatures generally lead to faster conversion but can also promote catalyst decomposition or undesired side reactions. researchgate.net An optimal temperature must be found that balances reaction speed with yield and selectivity. For instance, studies on similar reactions show that conversion can increase from 13% to 100% by raising the temperature from 40 °C to 80 °C. researchgate.net

Pressure: This parameter is primarily relevant for palladium-catalyzed carbonylation. The pressure of carbon monoxide influences its concentration in the reaction mixture. Higher CO pressures generally increase the reaction rate and can enhance the selectivity for carbonylation products over other pathways. solubilityofthings.comresearchgate.net However, excessively high pressures can sometimes inhibit the catalyst. researchgate.net Modern catalytic systems with advanced ligands are often designed to operate efficiently at lower pressures (e.g., 1 atm), which is advantageous for laboratory and industrial safety and convenience. researchgate.net

| Parameter | Directed ortho-Metalation | Palladium-Catalyzed Carbonylation |

|---|---|---|

| Temperature | Low (-78 °C) to maintain intermediate stability | Optimized (e.g., 60-100 °C) to balance rate and selectivity |

| Pressure | Not a primary variable (typically atmospheric) | Key variable (1 to 50 atm CO); influences rate and selectivity |

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound does not involve the creation of any chiral centers, so stereochemical control is not applicable. However, regioselectivity—the control of where the new functional group is placed on the aromatic ring—is of paramount importance.

Directed ortho-Metalation: This methodology offers exceptionally high regioselectivity. The trifluoroethoxy group unequivocally directs the deprotonation and subsequent carboxylation to the C2 position, which is the only available ortho position relative to the directing group. This inherent directing ability makes DoM a highly predictable and reliable method for achieving the desired 2,5-substitution pattern on the starting 4-brominated aromatic ring. wikipedia.org

Palladium-Catalyzed Carbonylation: Regioselectivity in this case depends on the chosen starting material. If a di-substituted precursor like 2,5-dibromo-1-(2,2,2-trifluoroethoxy)benzene is used, the reaction must selectively carbonylate one of the two C-Br bonds. The outcome would depend on the relative electronic and steric environments of the two bromine atoms, and achieving high selectivity for a single isomer could be challenging, potentially leading to a mixture of products. Therefore, the DoM approach provides a more direct and regiochemically unambiguous route to the target compound.

Chemical Reactivity and Transformational Studies of 5 Bromo 2 2,2,2 Trifluoroethoxy Benzoic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, reduction to alcohols and aldehydes, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid can be readily converted to its corresponding esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol or an amine to yield the desired ester or amide, respectively. This two-step process via the acyl chloride is often preferred for less reactive alcohols and amines and generally proceeds under milder conditions.

For instance, the reaction of this compound with thionyl chloride would yield 5-bromo-2-(2,2,2-trifluoroethoxy)benzoyl chloride. This intermediate can then be treated with various nucleophiles. Reaction with an alcohol like ethanol (B145695) would produce ethyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate, while reaction with an amine such as aniline (B41778) would result in the formation of N-phenyl-5-bromo-2-(2,2,2-trifluoroethoxy)benzamide. These reactions are fundamental in modifying the properties of the parent molecule and for introducing it into larger molecular frameworks.

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid directly to the corresponding primary alcohol, [5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanol. byjus.commasterorganicchemistry.comlibretexts.orgochemacademy.comchemistrysteps.com This reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.org

The synthesis of the corresponding aldehyde, 5-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde, from the carboxylic acid is a more delicate transformation that requires milder and more controlled reducing agents to avoid over-reduction to the alcohol. One common strategy involves the initial conversion of the carboxylic acid to a derivative such as an ester or an acid chloride, which can then be reduced to the aldehyde using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from benzoic acid derivatives is generally a challenging reaction that often requires harsh conditions, such as high temperatures. nih.gov The stability of the aryl-carboxyl bond makes this transformation energetically unfavorable unless facilitated by specific structural features or reaction conditions. nih.gov For this compound, thermal decarboxylation would likely require temperatures exceeding 200 °C.

More modern approaches to decarboxylation involve metal catalysis. For example, palladium-catalyzed protodecarboxylation can be achieved under milder conditions. ibs.re.kr Another strategy involves oxidative decarboxylation, which can be initiated by radicals. nih.gov For instance, the reaction of a benzoic acid with a source of peroxyl radicals can induce the loss of CO₂. nih.gov While specific studies on the decarboxylation of this compound are not prevalent, these general principles would apply.

Reactivity at the Aromatic Ring

The bromine substituent on the aromatic ring of this compound serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond in aryl bromides is a common and effective electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the construction of complex molecular architectures by forming new bonds between the aromatic ring and various coupling partners.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. beilstein-journals.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent, typically a boronic acid or its ester, with an organohalide. beilstein-journals.org this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate. semanticscholar.orgmdpi.com The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and outcome. The reaction is generally tolerant of a wide range of functional groups on both the aryl bromide and the boronic acid partner, making it a highly versatile synthetic tool. rsc.org

Below is a table illustrating the expected products from the Suzuki-Miyaura coupling of a derivative of this compound with various boronic acids. For the purpose of this illustration, we will consider the methyl ester of the parent compound, methyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate, as the starting material to avoid potential complications with the free carboxylic acid under the basic reaction conditions.

| Boronic Acid Partner | Expected Product | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Phenylboronic acid | Methyl 5-phenyl-2-(2,2,2-trifluoroethoxy)benzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water |

| 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2-(2,2,2-trifluoroethoxy)benzoate | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water |

| 3-Pyridinylboronic acid | Methyl 5-(pyridin-3-yl)-2-(2,2,2-trifluoroethoxy)benzoate | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane (B91453) |

| Thiophene-2-boronic acid | Methyl 5-(thiophen-2-yl)-2-(2,2,2-trifluoroethoxy)benzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water |

Heck and Sonogashira Coupling Reactions

While specific studies on this compound are not extensively documented, its reactivity in Heck and Sonogashira reactions can be inferred from studies on analogous brominated aromatic compounds.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. biolmolchem.comnih.gov For a substrate like this compound, this reaction would introduce a vinyl group at the 5-position. The reaction is typically catalyzed by palladium complexes, such as those derived from palladium(II) acetate, in the presence of a phosphine ligand and a base. biolmolchem.com The efficiency and regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on the aromatic ring. In this case, the electron-withdrawing nature of the carboxylic acid and the trifluoroethoxy group may impact the reaction conditions required.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netbeilstein-journals.org This reaction would allow for the introduction of an alkynyl moiety at the 5-position of the benzoic acid derivative. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov For a successful coupling, a suitable palladium catalyst, a copper(I) salt (e.g., CuI), and a base are typically employed. The choice of solvent and ligands can be crucial for optimizing the reaction yield.

Table 1: Representative Conditions for Heck and Sonogashira Reactions on Analogous Aryl Bromides This table is illustrative and based on general knowledge of these reactions, as specific data for the target compound is not available.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 80-120 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF/DMF | 25-80 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. fishersci.se This reaction would enable the synthesis of 5-amino-2-(2,2,2-trifluoroethoxy)benzoic acid derivatives. The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has significantly expanded the scope of this transformation to include a wide range of amines and aryl halides. fishersci.se The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a base. The choice of these components is critical and often substrate-dependent.

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination This table is illustrative and based on general knowledge of this reaction, as specific data for the target compound is not available.

| Palladium Precursor | Ligand | Base |

|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ |

| Pd(OAc)₂ | BINAP | NaOt-Bu |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene (B151609) derivatives. The regiochemical outcome of EAS on this compound is dictated by the directing effects of the existing substituents.

The 2-(2,2,2-trifluoroethoxy) group is an ortho, para-directing group due to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate at these positions. However, due to the strong electron-withdrawing nature of the trifluoromethyl group, the activating effect is significantly attenuated compared to a simple alkoxy group like methoxy.

The 5-bromo group is also an ortho, para-director, but it is a deactivating group due to its inductive electron-withdrawing effect.

The carboxylic acid group is a meta-directing and strongly deactivating group.

Considering the combined effects, the positions ortho and para to the trifluoroethoxy group (positions 3 and 6) and the position ortho to the bromine and meta to the carboxylic acid (position 4) are the most likely sites for electrophilic attack. The strong deactivating nature of the carboxylic acid and the moderate deactivation by the bromine and the trifluoroethoxy group suggest that forcing conditions might be required for electrophilic aromatic substitution to occur. For instance, nitration of benzoic acid to produce 3-nitrobenzoic acid is a known electrophilic aromatic substitution reaction. truman.edu

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, the bromine atom). beilstein-journals.orgnih.gov In this compound, the carboxylic acid group is a meta-director and the trifluoroethoxy group, while electron-withdrawing, is not as strongly activating for SNAr as a nitro group.

Reactivity of the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group imparts unique properties to the molecule, including increased lipophilicity and metabolic stability. Its own reactivity under various conditions is an important consideration in synthetic planning.

Stability under Various Reaction Conditions

Aryl trifluoroethyl ethers are generally stable under a range of reaction conditions. They are known to be resistant to cleavage under both acidic and basic conditions that might cleave other ether linkages. rsc.org This stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which deactivates the adjacent C-O bond towards nucleophilic attack and protonation. This robustness allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the trifluoroethoxy moiety.

Potential for Derivatization or Cleavage

While generally stable, the trifluoroethoxy group is not entirely inert. Cleavage of the C-O bond of aryl ethers can be achieved under harsh acidic conditions, often requiring strong protic acids like HBr or HI. libretexts.org However, due to the deactivating nature of the CF₃ group, such cleavage would likely require more forcing conditions than for a simple alkyl ether.

Derivatization of the trifluoroethoxy group itself is not a common transformation. The C-F bonds are exceptionally strong, and the trifluoromethyl group is generally considered unreactive towards common derivatization reagents. Palladium-catalyzed C-H trifluoroethoxylation has been reported, but this involves the introduction of the group rather than its modification.

Multi-Component Reactions Involving the Compound

Multi-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The carboxylic acid functionality of this compound makes it a suitable candidate for well-known MCRs such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org

The Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. wikipedia.orgnih.gov In a hypothetical Ugi reaction, this compound would serve as the acidic component. The reaction mechanism generally proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular rearrangement to yield the final bis-amide product. wikipedia.org The presence of the electron-withdrawing bromine and trifluoroethoxy groups on the benzoic acid could influence the acidity of the carboxylic acid and, consequently, the reaction kinetics.

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgmdpi.com In this context, this compound would again act as the carboxylic acid component. The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent, leading to the formation of an α-acyloxy amide. wikipedia.org

While direct experimental data for this compound in these reactions is not available in the search results, studies on analogous compounds, such as 4-bromo benzoic acid in Passerini reactions, have been reported to yield α-acyloxycarboxamide derivatives efficiently. nih.govresearchgate.net These examples suggest that this compound would likely be a viable substrate in such transformations, leading to the synthesis of novel and structurally diverse molecules. The products would incorporate the 5-bromo-2-(2,2,2-trifluoroethoxy)benzoyl moiety, which could be of interest for the development of new chemical entities.

The table below illustrates the hypothetical reactants and potential products for the Ugi and Passerini reactions involving this compound.

| Reaction Type | Carbonyl Compound | Amine | Isocyanide | Carboxylic Acid | Potential Product Structure |

| Ugi Reaction | R¹CHO | R²NH₂ | R³NC | This compound | α-acetamido carboxamide derivative |

| Passerini Reaction | R¹CHO | - | R³NC | This compound | α-acyloxy carboxamide derivative |

Further experimental investigation is necessary to fully elucidate the reactivity of this compound in multi-component reactions and to characterize the resulting products.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 2,2,2 Trifluoroethoxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the trifluoroethoxy group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. Based on the substitution pattern, one would anticipate three distinct aromatic signals. The proton ortho to the carboxylic acid group would likely appear as a doublet, coupled to the adjacent meta proton. The proton positioned between the bromo and trifluoroethoxy substituents would also be expected to be a doublet, while the proton ortho to the bromine atom would likely present as a doublet of doublets.

The methylene protons (-OCH₂CF₃) would be significantly influenced by the adjacent electron-withdrawing trifluoroethoxy group, resulting in a downfield chemical shift. Furthermore, these protons would be coupled to the three fluorine atoms of the trifluoromethyl group, leading to a characteristic quartet in the ¹H NMR spectrum.

In the ¹³C NMR spectrum, a total of nine distinct carbon signals would be anticipated, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the most downfield chemical shift, typically in the range of 165-185 ppm. The six aromatic carbons would appear in the aromatic region of the spectrum (approximately 110-160 ppm), with their specific chemical shifts influenced by the electronic effects of the bromo, trifluoroethoxy, and carboxylic acid substituents. The carbon atom bearing the trifluoroethoxy group would be expected at a more downfield position compared to the other aromatic carbons due to the electronegativity of the oxygen atom. The carbon atom attached to the bromine would also exhibit a characteristic chemical shift. The methylene carbon of the trifluoroethoxy group would show a signal further upfield, and its resonance would be split into a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon would also display a quartet, with a large one-bond carbon-fluorine coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~11-13 (broad singlet) | ~165-170 |

| Ar-H (ortho to COOH) | ~7.8-8.0 (doublet) | ~115-120 |

| Ar-H (ortho to Br) | ~7.6-7.8 (doublet of doublets) | ~120-125 |

| Ar-H (between Br and OCH₂CF₃) | ~7.2-7.4 (doublet) | ~135-140 |

| OCH₂CF₃ | ~4.5-4.7 (quartet) | ~65-70 (quartet) |

| OCH₂CF₃ | - | ~120-125 (quartet) |

| C-COOH | - | ~130-135 |

| C-Br | - | ~110-115 |

| C-OCH₂CF₃ | - | ~155-160 |

| Ar-C (quaternary) | - | ~130-135 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Trifluoroethoxy Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would provide unambiguous evidence for the presence of the trifluoroethoxy group. A single signal, a triplet, would be expected due to the coupling of the three equivalent fluorine atoms with the two adjacent methylene protons (-OCH₂-). The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an ethoxy moiety.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the benzene ring. Cross-peaks would be observed between adjacent (vicinal) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of the protonated aromatic carbons and the methylene carbon of the trifluoroethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon, the carbon attached to the bromine atom, and the two other substituted aromatic carbons. For instance, correlations would be expected from the methylene protons to the trifluoromethyl carbon and the aromatic carbon bearing the trifluoroethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the substitution pattern by observing through-space correlations between the methylene protons of the trifluoroethoxy group and the adjacent aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In negative ion mode ESI-MS, this compound would be expected to readily lose a proton to form the [M-H]⁻ ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the confirmation of the molecular formula C₉H₆BrF₃O₃. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio).

Table 2: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) | Molecular Formula |

| [M-H]⁻ (for ⁷⁹Br) | 296.9485 | C₉H₅⁷⁹BrF₃O₃⁻ |

| [M-H]⁻ (for ⁸¹Br) | 298.9465 | C₉H₅⁸¹BrF₃O₃⁻ |

Electron Ionization (EI-MS)

Electron ionization is a harder ionization technique that often leads to extensive fragmentation of the molecule. While the molecular ion peak might be observed, it could be weak. The fragmentation pattern, however, can provide valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the carboxylic acid group, the trifluoroethoxy side chain, or a bromine atom. The analysis of these fragment ions by HRMS would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. By comparing these to the known absorption ranges for similar molecules, a detailed interpretation of its spectrum can be constructed.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. For benzoic acid and its derivatives, the O-H stretching band is typically very broad and appears in the region of 3300-2500 cm⁻¹. docbrown.info This broadening is a result of hydrogen bonding between the carboxylic acid groups, which will be further discussed in the context of its crystal structure. The carbonyl (C=O) stretching vibration of an aryl carboxylic acid is expected to produce a strong absorption band between 1700 and 1680 cm⁻¹. docbrown.info

The presence of the 2,2,2-trifluoroethoxy group introduces several other characteristic vibrations. The C-O-C ether linkage will likely show stretching vibrations in the fingerprint region, typically around 1250-1000 cm⁻¹. The carbon-fluorine (C-F) bonds of the trifluoromethyl group are known to produce very strong absorption bands in the 1300-1100 cm⁻¹ region. The C-Br stretching vibration is generally weaker and appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carbonyl | C=O stretch | 1700 - 1680 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Trifluoromethyl | C-F stretch | 1300 - 1100 | Strong |

| Ether | C-O-C stretch | 1250 - 1000 | Medium |

| Aromatic Ring | C-H out-of-plane bend | 900 - 675 | Medium to Strong |

| Bromoalkane | C-Br stretch | 600 - 500 | Medium to Weak |

This table is based on typical ranges for the indicated functional groups and may vary for the specific molecule.

X-ray Crystallography for Solid-State Structural Determination

A predominant structural motif in the crystal packing of benzoic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.net In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second, symmetry-related molecule, and vice versa, creating a characteristic R²₂(8) ring motif. nih.gov This strong hydrogen bonding is a key factor in the typically high melting points of benzoic acids.

The bond lengths and angles within the this compound molecule are influenced by the electronic effects of its substituents. The carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize conjugation, although steric hindrance from the bulky 2-(2,2,2-trifluoroethoxy) group might cause some twisting.

The C-C bond lengths within the aromatic ring are expected to be in the range of 1.39 Å, typical for benzene. uwosh.edu The C-Br bond length in aromatic compounds is generally around 1.90 Å. For the carboxylic acid group, the C=O double bond is expected to be shorter than the C-O single bond. However, in the solid state, due to the formation of hydrogen-bonded dimers, the electron density is delocalized within the O-C-O fragment, leading to a lengthening of the C=O bond and a shortening of the C-O bond compared to the gas phase. Typical values in the solid state are around 1.25 Å for C=O and 1.29 Å for C-O. nih.gov The bond angles within the benzene ring will be close to 120°, with some distortion due to the substituents.

A table of expected bond lengths and angles for key structural features is provided below, based on data from similar compounds.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C=O | ~ 1.25 | O=C-O | ~ 122 |

| C-O (acid) | ~ 1.29 | C-C-C (ring) | ~ 120 |

| C-C (ring) | ~ 1.39 | C-O-H | ~ 109 |

| C-Br | ~ 1.90 | ||

| C-O (ether) | ~ 1.37 | ||

| C-F | ~ 1.35 |

This data is based on typical values for related substituted benzoic acids and may differ in the actual crystal structure.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 2,2,2 Trifluoroethoxy Benzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, these calculations would provide a detailed picture of its three-dimensional shape, electron distribution, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and conformational preferences of molecules. The study of this compound would involve exploring the potential energy surface to identify stable conformers. This is particularly important due to the rotational freedom around the C-O bonds of the ethoxy group and the C-C bond connecting the carboxylic acid to the benzene (B151609) ring.

The relative energies of different conformers would be calculated to determine the most stable, or ground-state, geometry. These calculations would likely be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules. The results would be presented in a table comparing the relative energies of the identified stable conformers.

Table 1: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| 1 (Ground State) | 0.00 |

| 2 | 1.52 |

| 3 | 2.78 |

(Note: This table is illustrative as specific research data is unavailable.)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy gap between these two orbitals (HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net The spatial distribution of the HOMO and LUMO would also be visualized to predict the sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

(Note: This table is illustrative as specific research data is unavailable.)

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net

For this compound, the EPS map would illustrate regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are prone to nucleophilic attack. The oxygen atoms of the carboxylic acid and the trifluoroethoxy group would be expected to show negative potential, while the hydrogen atom of the carboxylic acid would exhibit a region of positive potential.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.

Transition State Search and Energy Barrier Calculations

To understand a chemical reaction involving this compound, computational methods would be used to identify the transition state structures and calculate the associated energy barriers (activation energies). The transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism of the reaction.

Calculations would involve locating the transition state geometry and confirming it with frequency calculations (a single imaginary frequency). The energy difference between the reactants and the transition state would give the activation energy, which is a key determinant of the reaction rate.

Solvation Effects in Computational Models

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For reactions involving this compound, computational studies would likely investigate the influence of different solvents on the reaction profile. This would involve performing the geometry optimizations and energy calculations in the presence of a simulated solvent environment to provide a more realistic description of the reaction. The results would help in understanding how the polarity of the solvent affects the stability of reactants, products, and transition states.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Prediction of Spectroscopic Properties

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties and behavior through theoretical calculations. For this compound, methods such as Density Functional Theory (DFT) are employed to forecast its spectroscopic characteristics. These theoretical predictions are invaluable for complementing experimental data, aiding in the interpretation of complex spectra, and providing insights into the electronic structure and vibrational dynamics of the molecule. By simulating spectra computationally, researchers can assign specific spectral features to corresponding atomic and molecular motions, confirming structural assignments and understanding the influence of various functional groups on the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy, providing a direct comparison to experimental results.

The standard approach involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Subsequent to geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the nuclear magnetic shielding tensors for each nucleus. nih.gov The theoretical chemical shifts are then determined by referencing the calculated isotropic shielding values to that of a standard, commonly Tetramethylsilane (TMS), computed at the identical level of theory. To better simulate experimental conditions, these calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM). comporgchem.com

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum is characterized by signals from the aromatic ring and the trifluoroethoxy side chain. The chemical environment of each proton, influenced by the electronegative bromine, carboxylic acid, and trifluoroethoxy groups, dictates its chemical shift. Below is a table of hypothetical predicted chemical shifts.

| Proton Assignment | Hypothetical Calculated Chemical Shift (δ, ppm) |

| H (Carboxylic Acid, -COOH) | 12.5 - 13.5 |

| H-3 (Aromatic) | 7.8 - 8.0 |

| H-4 (Aromatic) | 7.4 - 7.6 |

| H-6 (Aromatic) | 7.9 - 8.1 |

| H (Methylene, -OCH₂CF₃) | 4.6 - 4.8 |

Note: Data are hypothetical and for illustrative purposes.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted shifts are sensitive to the electronic effects of the substituents. The carbon of the carboxylic acid group is expected at a high chemical shift, while the carbon attached to the bromine atom will also be significantly affected.

| Carbon Assignment | Hypothetical Calculated Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | 155 - 158 |

| C-2 (C-O) | 158 - 161 |

| C-3 | 123 - 126 |

| C-4 | 135 - 138 |

| C-5 (C-Br) | 115 - 118 |

| C-6 | 133 - 136 |

| C (Carboxylic Acid, -C OOH) | 168 - 172 |

| C (Methylene, -OC H₂CF₃) | 65 - 68 (quartet, due to ¹JCF coupling) |

| C (Trifluoromethyl, -OCH₂C F₃) | 122 - 125 (quartet, due to ¹JCF coupling) |

Note: Data are hypothetical and for illustrative purposes.

Predicted ¹⁹F NMR Chemical Shifts

The three fluorine atoms of the trifluoromethyl group are chemically equivalent due to the free rotation around the C-C bond. They are expected to appear as a single resonance in the ¹⁹F NMR spectrum. This signal would likely be a triplet due to coupling with the two adjacent methylene (B1212753) protons (³JHF).

Predicted Spin-Spin Coupling Constants

DFT calculations can also predict the magnitude of spin-spin coupling between nuclei. For the aromatic protons, typical ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) coupling constants are expected. A significant coupling would also be predicted between the methylene protons and the trifluoromethyl fluorines.

| Coupling Nuclei | Hypothetical Calculated Coupling Constant (J, Hz) |

| ³JH3-H4 | 8.0 |

| ⁴JH4-H6 | 2.5 |

| ⁵JH3-H6 | < 0.5 |

| ³JHF (-OCH₂CF₃) | 8.5 |

Note: Data are hypothetical and for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical frequency analysis is performed on the optimized geometry of this compound to predict its IR and Raman spectra. These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities. ijtsrd.com

A key step in correlating theoretical frequencies with experimental data is the use of scaling factors. Because the calculations assume a harmonic potential and are performed on a single, isolated molecule in the gas phase, the calculated frequencies are often systematically higher than those observed experimentally. Applying a uniform or mode-specific scaling factor (typically around 0.96-0.98 for DFT/B3LYP) corrects for anharmonicity and other systematic errors, leading to a more accurate prediction of the vibrational spectrum. ijtsrd.com The assignment of each calculated frequency to a specific vibrational mode is typically achieved through analysis of the Potential Energy Distribution (PED).

Interpretation of Calculated Spectra

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its various functional groups. The table below presents hypothetical scaled vibrational frequencies and their assignments for key modes.

| Hypothetical Scaled Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Mode Assignment (based on PED) |

| 3450 - 3550 | Medium | Weak | ν(O-H) stretch of carboxylic acid monomer |

| 2900 - 3100 (dimer) | Broad, Strong | Weak | ν(O-H) stretch of hydrogen-bonded dimer |

| 3050 - 3100 | Weak | Medium | ν(C-H) aromatic stretch |

| 2950 - 2990 | Weak | Medium | νas(C-H) of CH₂ group |

| 1710 - 1735 | Very Strong | Medium | ν(C=O) stretch of carboxylic acid |

| 1580 - 1610 | Strong | Strong | ν(C=C) aromatic ring stretch |

| 1450 - 1480 | Medium | Medium | ν(C=C) aromatic ring stretch |

| 1250 - 1300 | Strong | Weak | ν(C-O) stretch coupled with δ(O-H) in-plane bend |

| 1150 - 1250 | Very Strong | Strong | νas(C-F) stretch of CF₃ group |

| 1100 - 1150 | Very Strong | Strong | νs(C-F) stretch of CF₃ group |

| 1050 - 1090 | Strong | Medium | ν(C-O-C) ether stretch |

| 800 - 850 | Strong | Weak | γ(C-H) aromatic out-of-plane bend |

| 650 - 700 | Medium | Strong | ν(C-Br) stretch |

Note: ν = stretching; δ = in-plane bending; γ = out-of-plane bending; s = symmetric; as = asymmetric. Data are hypothetical and for illustrative purposes.

The C-F stretching vibrations of the trifluoroethoxy group are anticipated to produce very strong and characteristic absorption bands in the IR spectrum. dntb.gov.ua Similarly, the C=O stretch of the carboxylic acid group will be one of the most intense features. The low-frequency region will contain modes corresponding to the C-Br stretch and various skeletal deformations of the entire molecule.

Applications in Advanced Organic Synthesis Research

Utilization as a Key Building Block in Complex Molecule Synthesis

While specific, high-profile examples of the use of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid in the total synthesis of complex natural products are not extensively documented in readily available literature, its structure is emblematic of a key building block. The presence of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and alcohols, or it can be used to link the molecule to other scaffolds. The trifluoroethoxy group is known to enhance the metabolic stability and lipophilicity of molecules, which is a desirable feature in the synthesis of bioactive compounds.

Role in the Synthesis of Biologically Relevant Scaffolds and Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry. The structural motifs within this compound make it a plausible precursor for the synthesis of various heterocyclic systems, although direct, published examples are sparse.

The synthesis of indole (B1671886) and quinoline (B57606) cores often involves the use of ortho-substituted anilines or benzoic acids. While direct evidence of this compound being used to synthesize indoles and quinolines is not prevalent, its structure suggests potential pathways. For instance, conversion of the carboxylic acid to an amino group, followed by established cyclization strategies, could theoretically lead to novel substituted quinolones. Similarly, transformation of the benzoic acid into a suitable precursor could enable its use in indole synthesis methodologies. The electronic properties conferred by the trifluoroethoxy group could influence the regioselectivity and efficiency of such cyclization reactions.

The development of novel fused ring systems is a continuous endeavor in organic synthesis. The reactivity of the bromine and carboxylic acid functionalities on the benzene (B151609) ring of this compound provides opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, after modification of the carboxylic acid group, the bromine atom could participate in palladium-catalyzed intramolecular C-H activation or other cyclization reactions to generate polycyclic structures.

Applications in Medicinal Chemistry Research as a Core Scaffold Precursor

The trifluoroethoxy group is a bioisostere for other functional groups and can significantly impact the pharmacokinetic properties of a drug candidate. Therefore, benzoic acid derivatives containing this moiety are of interest in medicinal chemistry. While specific therapeutic agents derived directly from this compound are not widely reported, its potential as a core scaffold precursor is evident. It can be used to synthesize libraries of compounds for screening against various biological targets. The bromine atom serves as a handle for late-stage functionalization, allowing for the rapid generation of analogues with diverse substituents to explore structure-activity relationships (SAR).

Contribution to Materials Science Research as a Monomer or Ligand Precursor

Aromatic carboxylic acids are frequently employed as monomers in the synthesis of polymers or as ligands for the construction of metal-organic frameworks (MOFs). The presence of the bromine and trifluoroethoxy groups on this compound could impart unique properties to such materials. For instance, the trifluoroethoxy group could enhance the thermal stability and solubility of polymers. In the context of MOFs, the specific electronic and steric properties of this ligand could influence the resulting framework's topology, porosity, and catalytic activity. However, specific examples of its use in these applications are not yet prominent in the scientific literature.

Derivatives and Analogues of 5 Bromo 2 2,2,2 Trifluoroethoxy Benzoic Acid: Synthesis and Research Potential

Structural Modifications at the Carboxylic Acid Position

The carboxylic acid group of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a primary site for structural modification to generate a variety of functional derivatives, including esters and amides. These modifications can significantly impact the compound's solubility, membrane permeability, and metabolic stability.

Esters: Esterification of the carboxylic acid can be achieved through standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. The resulting esters can serve as prodrugs, which may enhance oral bioavailability and be hydrolyzed in vivo to release the active carboxylic acid. While specific examples of esters derived directly from this compound are not extensively documented in publicly available literature, the synthesis of related compounds, such as ethyl 2-bromo-5-fluorobenzoate, is well-established.

Amides: Amide derivatives are another important class of modifications. The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. google.com This approach is utilized in the synthesis of the antiarrhythmic drug Flecainide from the related 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. google.com A general method for synthesizing amides from 5-bromo-2-aminobenzoic acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an amine has also been reported, suggesting a viable route for the title compound.

| Modification | Potential Synthetic Route | Potential Research Application |

| Esters | Fischer esterification with various alcohols | Prodrug design for improved bioavailability |

| Amides | Acyl chloride formation followed by amination | Exploration of new pharmacophores |

| Decarboxylation | Radical-induced or thermal decarboxylation | Generation of a simplified scaffold for new derivatives |

Diversification of the Aromatic Ring Substitution Pattern

Varying the substituents on the aromatic ring of this compound can significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. Structure-activity relationship (SAR) studies often involve the synthesis of a library of analogues with diverse substitution patterns to identify key interactions with biological targets. researchgate.net

The bromo substituent at the 5-position can be replaced with other groups through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups. For instance, a Suzuki coupling with an appropriate boronic acid could yield analogues with different aryl or heteroaryl groups at the 5-position. Such modifications could lead to compounds with altered biological activities, as has been observed in other series of benzoic acid derivatives. nih.govnih.gov

| Position of Modification | Type of Substituent | Potential Impact on Properties |

| C-5 (replacing Bromo) | Alkyl, Aryl, Heteroaryl | Altered lipophilicity and steric interactions |

| Other ring positions | Nitro, Halogen, Amino | Modified electronic properties and acidity |

Exploration of Different Halogen and Fluoroalkyl Ether Moieties

Systematic variation of the halogen at the 5-position and the structure of the fluoroalkyl ether at the 2-position can provide valuable insights into the SAR of this class of compounds.

Halogen Substitution: The bromo substituent can be replaced by other halogens such as chlorine, iodine, or fluorine. The synthesis of analogues like 5-chloro-2-fluorobenzoic acid and 5-iodo-2-methylbenzoic acid has been reported, indicating that synthetic routes to the corresponding 5-chloro- and 5-iodo-2-(2,2,2-trifluoroethoxy)benzoic acids are feasible. ossila.comgoogle.com The nature of the halogen atom influences both the steric and electronic properties of the molecule. For instance, moving from fluorine to iodine increases the size and polarizability of the substituent, which can affect binding to a biological target. A supplier for 5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is available, facilitating its use in further research. appchemical.com

Fluoroalkyl Ether Variation: The 2,2,2-trifluoroethoxy group is a key feature of the molecule, contributing to its lipophilicity and metabolic stability. Exploring analogues with different fluoroalkyl ether moieties, such as a difluoroethoxy or a longer-chain perfluoroalkoxy group, could modulate these properties. The synthesis of such analogues would likely involve the reaction of the corresponding fluorinated alcohol with a suitable 2-halobenzoic acid precursor.

| Analogue | CAS Number | Molecular Formula | Molecular Weight |

| 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | 1075243-52-5 | C9H6ClF3O3 | 254.59 |

| 5-Iodo-2-(trifluoromethyl)benzoic acid | 655-00-5 | C8H4F3IO2 | 316.02 |

| 2-Bromo-5-fluorobenzoic acid ethyl ester | 139911-28-7 | C9H8BrFO2 | 247.06 |

Synthesis and Evaluation of Isosteres

Isosteres are functional groups with similar steric and electronic properties. Replacing the carboxylic acid group of this compound with an isostere can lead to compounds with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability, while retaining the desired biological activity.

One of the most common isosteres for a carboxylic acid is the tetrazole ring. nih.govnih.gov The synthesis of a 5-substituted tetrazole analogue would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide, often sodium azide. The resulting tetrazole is acidic, with a pKa similar to that of a carboxylic acid, and can participate in similar interactions with biological targets. While the specific synthesis of the tetrazole isostere of this compound has not been reported, the general methods for tetrazole synthesis are well-established and could likely be applied to this system. ekb.eg

| Isostere | Key Features | Potential Advantage |

| Tetrazole | Acidic, similar pKa to carboxylic acid | Improved metabolic stability and bioavailability |

| Hydroxamic Acid | Can chelate metal ions | Potential for different biological activities |

| Acylsulfonamide | More acidic than carboxylic acid | Altered binding interactions and solubility |

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, future research will likely focus on moving away from traditional synthetic methods that may involve harsh reagents and generate significant waste.

Current synthetic approaches for related halogenated benzoic acids often rely on multi-step procedures. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid has been achieved through a one-pot method starting from 2-chlorobenzotrichloride, which is noted for its operational simplicity and reduced waste. google.com Future research could adapt similar principles to develop a more direct and atom-economical synthesis of this compound.

Key areas of investigation for greener synthetic routes could include:

Catalytic C-H Activation: Directing the bromination and trifluoroethoxylation of a benzoic acid precursor through C-H activation would represent a significant advancement in efficiency, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors could offer improved control over reaction parameters, enhance safety, and facilitate easier scale-up. This technology is increasingly being adopted for high-throughput experimentation and process optimization. rsc.org

Alternative Solvents and Reagents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, and less toxic brominating agents could substantially reduce the environmental impact of the synthesis.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced purification steps, less solvent waste, higher throughput. | Identifying compatible reaction conditions for sequential bromination and etherification. |

| C-H Activation | High atom economy, fewer synthetic steps. | Development of selective and efficient catalysts. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Optimization of reactor design and reaction conditions for continuous production. |